N-methyl Tryptamine N-methyl Tryptamine N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
Brand Name: Vulcanchem
CAS No.: 61-49-4
VCID: VC0152126
InChI: InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
SMILES: CNCCC1=CNC2=CC=CC=C21
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

N-methyl Tryptamine

CAS No.: 61-49-4

Reference Standards

VCID: VC0152126

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

N-methyl Tryptamine - 61-49-4

CAS No. 61-49-4
Product Name N-methyl Tryptamine
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-methylethanamine
Standard InChI InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Standard InChIKey NCIKQJBVUNUXLW-UHFFFAOYSA-N
SMILES CNCCC1=CNC2=CC=CC=C21
Canonical SMILES CNCCC1=CNC2=CC=CC=C21
Melting Point 88.0 °C
87-89°C
Physical Description Solid
Description N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
Related CAS 942-27-8 (hydrochloride)
Solubility 26.1 [ug/mL]
Synonyms 2-(1H-indol-3-yl)-N-methylethanamine
N-methyltryptamine
N-methyltryptamine hydrochloride
N-methyltryptamine oxalate
Reference 1.Schmid, C.L., and Bohn, L.M. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience 30(40), 13513-13524 (2010).
PubChem Compound 6088
Last Modified Nov 11 2021
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